
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and a phenyloxazole group, which contributes to its stability and reactivity.
Mechanism of Action
Benzothiadiazole derivatives
Benzothiadiazole derivatives are often used as building blocks of optical materials . They generally act as an acceptor in polymer molecules . The photophysical behavior of such derivatives can be tuned by functionalization of benzothiadiazole or coordination to suitable metal ions .
Diphenylamine derivatives
Diphenylamine derivatives exhibit good electron-donating ability . They are used in the development of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and reagents like zinc cyanide in solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Known for its electron-accepting properties and used in similar applications.
Phenyloxazole: Used in various organic synthesis applications and as a fluorescent probe.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its combined structural features, which confer both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and therapeutic agents .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(18-11-7-4-8-12-14(11)20-23-19-12)16-17-9-13(22-16)10-5-2-1-3-6-10/h1-9H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGJVVTXXSSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.